ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a 1,3-thiazole core substituted with:
- Ethyl carboxylate at position 4, enhancing solubility and serving as a handle for further derivatization.
The tetrahydropyran (THP) ring with a phenyl substituent contributes to lipophilicity and conformational rigidity, which may influence biological activity or material properties. This compound is likely synthesized via coupling reactions between ethyl 2-amino-1,3-thiazole-4-carboxylate derivatives and activated carbonyl intermediates, as seen in analogous syntheses (e.g., coupling with tert-butoxycarbonyl (Boc)-protected amines or pyridinyl groups) .
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-15(21)14-12-25-17(19-14)20-16(22)18(8-10-23-11-9-18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,19,20,22) |
InChI Key |
CZXDNBLNMOZOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the tetrahydropyran and thiazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The phenyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazole Carboxylates
Key Observations :
- The target compound’s 4-phenyl-THP-carbonyl group introduces greater steric hindrance and conformational rigidity compared to simpler aromatic (e.g., phenoxy or methoxyphenyl) or aliphatic (e.g., Boc-aminophenylmethyl) substituents.
- The THP ring may enhance metabolic stability relative to linear or less rigid substituents, as seen in drug design strategies .
Key Observations :
- The target compound’s synthesis may require specialized carbonyl activation due to the steric demands of the THP group, contrasting with simpler couplings for Boc-protected or phenoxy analogs .
- Hydrolysis of the ethyl carboxylate to a free acid (for bioactivity studies) is a common derivatization step across these compounds .
Table 3: Comparative Bioactivity and Properties
Key Observations :
- Bioactivity trends suggest that bulkier substituents (e.g., THP, phenoxy) may improve target affinity due to hydrophobic interactions, as seen in kinase inhibitors .
Key Observations :
- The Boc-protected analog exhibits moderate toxicity, while the target compound’s THP group may introduce additional sensitization risks due to its aromaticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
